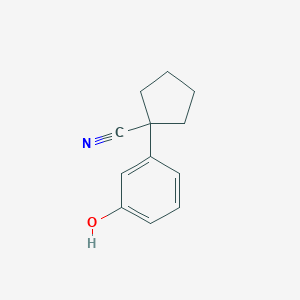![molecular formula C8H19NO2 B13313501 2-{2-[(2-Methylpropyl)amino]ethoxy}ethan-1-ol](/img/structure/B13313501.png)
2-{2-[(2-Methylpropyl)amino]ethoxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(2-Methylpropyl)amino]ethoxy}ethan-1-ol is an organic compound with the molecular formula C8H19NO2. It is a versatile chemical used in various fields, including pharmaceuticals, chemical synthesis, and industrial applications. This compound is known for its unique structure, which includes an amino group and an ethoxy group, making it suitable for a wide range of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Methylpropyl)amino]ethoxy}ethan-1-ol typically involves the reaction of 2-methylpropylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of 2-Methylpropylamine with Ethylene Oxide: This reaction is conducted in the presence of a catalyst, such as a strong base (e.g., sodium hydroxide), at elevated temperatures and pressures. The reaction yields this compound as the primary product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The process involves the continuous addition of reactants and removal of products, optimizing efficiency and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-Methylpropyl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with halides or other electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl halides
Major Products Formed
Oxidation: Corresponding oxides or ketones
Reduction: Amines or alcohols
Substitution: New derivatives with substituted amino groups
Scientific Research Applications
2-{2-[(2-Methylpropyl)amino]ethoxy}ethan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioconjugates and as a linker in the development of drug delivery systems.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{2-[(2-Methylpropyl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Additionally, the ethoxy group can participate in hydrophobic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: A structurally similar compound with an aminoethoxy group, used in similar applications.
2-(2-Dimethylaminoethoxy)ethanol: Another related compound with a dimethylamino group, known for its use in chemical synthesis and industrial applications.
Uniqueness
2-{2-[(2-Methylpropyl)amino]ethoxy}ethan-1-ol stands out due to its unique combination of an amino group and an ethoxy group, providing a balance of hydrophilic and hydrophobic properties. This makes it particularly versatile in various chemical reactions and applications, offering advantages over other similar compounds in terms of reactivity and functionality.
Properties
Molecular Formula |
C8H19NO2 |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-[2-(2-methylpropylamino)ethoxy]ethanol |
InChI |
InChI=1S/C8H19NO2/c1-8(2)7-9-3-5-11-6-4-10/h8-10H,3-7H2,1-2H3 |
InChI Key |
KBYUEZLWOZQPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



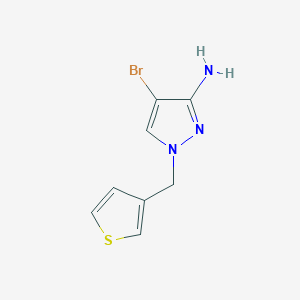
![3-[(2,2,2-Trifluoroethyl)amino]propanoic acid](/img/structure/B13313442.png)
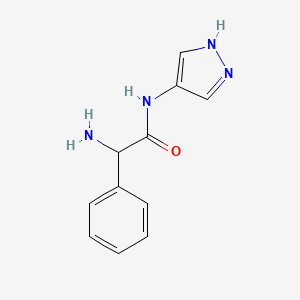
amine](/img/structure/B13313459.png)
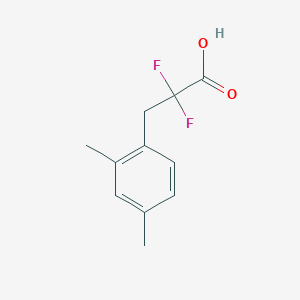
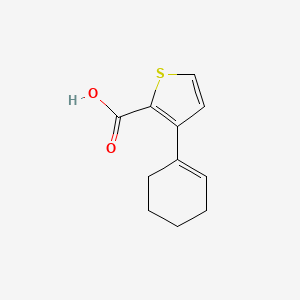
amine](/img/structure/B13313473.png)
![2-[(3-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13313477.png)
![2-[(2-Methylpentan-3-yl)amino]propane-1,3-diol](/img/structure/B13313483.png)

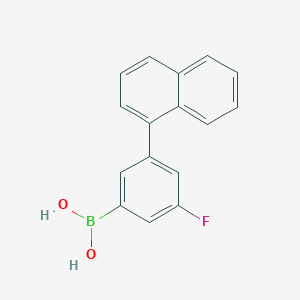
![2-{[(4-Chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13313499.png)
